4-[(4-methoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a methoxybenzenesulfonyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with a benzoxazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzoxazine ring may facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- Trifluoromethylphenyl derivatives
Uniqueness
4-(4-METHOXYBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 4-(4-METHOXYBENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19F3N2O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H19F3N2O5S/c1-32-17-10-12-18(13-11-17)34(30,31)28-14-21(33-20-5-3-2-4-19(20)28)22(29)27-16-8-6-15(7-9-16)23(24,25)26/h2-13,21H,14H2,1H3,(H,27,29) |
InChI Key |
RCSPTEQURFBXTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.